(3-Chloro-2-methylprop-1-en-1-yl)benzene
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Overview
Description
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Cl. It is characterized by the presence of a chloro group and a methyl group attached to a prop-1-en-1-yl chain, which is further connected to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene typically involves the reaction of 3-chloro-2-methylpropene with benzene in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where aluminum chloride (AlCl3) is used as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of (E)-2-methylprop-1-en-1-ylbenzene. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Strong nucleophiles (e.g., sodium hydroxide (NaOH), ammonia (NH3), alkoxides)
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: (E)-2-methylprop-1-en-1-ylbenzene
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
Scientific Research Applications
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated organic compounds.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the prop-1-en-1-yl chain can undergo various transformations. The compound’s reactivity is influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group, which together modulate its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methylprop-1-en-1-ylbenzene: Lacks the chloro group, resulting in different reactivity and applications.
(E)-(3-Bromo-2-methylprop-1-en-1-yl)benzene:
(E)-(3-Chloro-2-methylprop-1-en-1-yl)toluene: Contains an additional methyl group on the benzene ring, affecting its chemical properties and applications.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes .
Biological Activity
(3-Chloro-2-methylprop-1-en-1-yl)benzene, also known as 3-chloro-2-methylpropene, is a chlorinated organic compound with significant biological activity. This article explores its properties, mechanisms of action, and implications for health and the environment, supported by various studies and data.
- Molecular Formula : C4H7Cl
- Molecular Weight : Approximately 152.62 g/mol
- Physical State : Colorless to pale yellow liquid
- Boiling Point : ~72.4 °C
- Melting Point : -80 °C
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in agricultural applications as a herbicide and pesticide intermediate. It is involved in the synthesis of carbofuran, a widely used insecticide and nematicide. The compound's reactivity is attributed to its vinyl group, which enhances its interaction with biological systems.
Toxicological Studies
Studies have demonstrated that chlorinated compounds, including this compound, can exhibit varying levels of toxicity to non-target organisms. For instance:
- Carcinogenic Potential : Long-term studies in Fischer 344/N rats revealed dose-related increases in forestomach neoplasms when administered (3-Chloro-2-methylpropene). The incidences of squamous-cell papillomas were significantly higher in treated groups compared to controls .
- Genotoxicity : The compound has shown mutagenic effects in various assays, including the induction of chromosomal aberrations and sister chromatid exchanges in rodent cells. It was also mutagenic to Drosophila melanogaster in specific assays .
- Metabolic Pathways : The metabolism of (3-Chloro-2-methylpropene) occurs primarily in the liver, leading to the formation of reactive metabolites that can cause oxidative damage to cells .
Case Study 1: Toxicity Assessment
In a study assessing the toxicity of (3-Chloro-2-methylpropene), groups of rats were administered doses ranging from 100 to 400 mg/kg body weight over 103 weeks. The results indicated significant histopathological changes, including liver necrosis and forestomach hyperplasia, correlating with increased dosage .
Case Study 2: Environmental Impact
Research highlighted the environmental presence of (3-Chloro-2-methylpropene) near industrial complexes and chemical disposal sites. Its volatility raises concerns about air quality and potential exposure risks for nearby populations .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Toxicity Level | Primary Use |
---|---|---|---|
This compound | C4H7Cl | Moderate | Herbicide/Insecticide Intermediate |
Carbofuran | C12H15N1O3 | High | Insecticide |
Benzene | C6H6 | High | Industrial Solvent |
Properties
Molecular Formula |
C10H11Cl |
---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
[(E)-3-chloro-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
InChI Key |
QYTYCRLWGPZTFR-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CCl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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